molecular formula C9H7ClN2S B11955635 N-(2-Chloro-6-methylphenyl)cyanothioformamide CAS No. 4953-72-4

N-(2-Chloro-6-methylphenyl)cyanothioformamide

Cat. No.: B11955635
CAS No.: 4953-72-4
M. Wt: 210.68 g/mol
InChI Key: RJMUXFMFTCIFLB-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylphenyl)cyanothioformamide is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.687 g/mol . This compound is known for its unique structure, which includes a chloro and methyl group attached to a phenyl ring, along with a cyanothioformamide functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-methylphenyl)cyanothioformamide typically involves the reaction of 2-chloro-6-methylaniline with carbon disulfide and potassium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-methylphenyl)cyanothioformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Chloro-6-methylphenyl)cyanothioformamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylphenyl)cyanothioformamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-6-methylphenyl)cyanothioformamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

4953-72-4

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-1-cyanomethanethioamide

InChI

InChI=1S/C9H7ClN2S/c1-6-3-2-4-7(10)9(6)12-8(13)5-11/h2-4H,1H3,(H,12,13)

InChI Key

RJMUXFMFTCIFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=S)C#N

Origin of Product

United States

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